molecular formula C16H14F2N2O3 B5050377 ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B5050377
M. Wt: 320.29 g/mol
InChI Key: AEIFVTNVVSVYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes an ethyl group, an amino group, a cyano group, a difluorophenyl group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under specific conditions. One common method involves the Knoevenagel condensation reaction, where malononitrile and 2,4-difluorobenzaldehyde are reacted in the presence of a base such as piperidine. The resulting intermediate is then cyclized and further reacted with ethyl acetoacetate to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate has shown potential as a bioactive molecule. It can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and the difluorophenyl group play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

  • Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Uniqueness: Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate stands out due to its specific arrangement of fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This arrangement can lead to different reactivity patterns and biological activities compared to similar compounds.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c1-3-22-16(21)13-8(2)23-15(20)11(7-19)14(13)10-5-4-9(17)6-12(10)18/h4-6,14H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIFVTNVVSVYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)F)F)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.